molecular formula C10H12BrFO2 B8430661 1-Bromo-3,4-diethoxy-2-fluorobenzene

1-Bromo-3,4-diethoxy-2-fluorobenzene

Cat. No.: B8430661
M. Wt: 263.10 g/mol
InChI Key: LCBSOVFPPNYHIZ-UHFFFAOYSA-N
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Description

1-Bromo-3,4-diethoxy-2-fluorobenzene (C₁₀H₁₂BrFO₂) is a halogenated aromatic compound featuring a bromine atom at position 1, fluorine at position 2, and ethoxy groups (-OCH₂CH₃) at positions 3 and 4 on the benzene ring. Brominated and ethoxylated aromatics are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The ethoxy groups enhance solubility in polar solvents, while bromine and fluorine atoms facilitate cross-coupling reactions (e.g., Suzuki or Heck reactions) due to their electron-withdrawing effects .

Properties

Molecular Formula

C10H12BrFO2

Molecular Weight

263.10 g/mol

IUPAC Name

1-bromo-3,4-diethoxy-2-fluorobenzene

InChI

InChI=1S/C10H12BrFO2/c1-3-13-8-6-5-7(11)9(12)10(8)14-4-2/h5-6H,3-4H2,1-2H3

InChI Key

LCBSOVFPPNYHIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)F)OCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Bromo-Fluoro-Aryl Compounds

Compound Name Substituents (Positions) Molecular Weight Boiling Point (°C) Key Reactivity Notes
1-Bromo-3,5-difluorobenzene Br (1), F (3,5) 192.98 140 Lithiation with LDA; palladium coupling
1-Bromo-3,5-diethylbenzene Br (1), CH₂CH₃ (3,5) 213.11 115–119 (17 Torr) Lower polarity; used in alkylation reactions
1-Bromo-3,5-difluoro-4-benzyloxybenzene Br (1), F (3,5), OCH₂C₆H₅ (4) 309.15 N/A Enhanced steric hindrance; selective ether cleavage
1-Bromo-4-ethoxy-2,3-difluorobenzene Br (1), F (2,3), OCH₂CH₃ (4) 247.06 N/A Ethoxy improves solubility; fluorines direct electrophilic substitution

Key Observations:

  • Substituent Position: Fluorine at position 2 (meta to bromine) in 1-Bromo-3,4-diethoxy-2-fluorobenzene may sterically hinder coupling reactions compared to para-fluorinated analogs (e.g., 1-Bromo-3,5-difluorobenzene) .
  • Ethoxy vs.

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Property This compound (Inferred) 1-Bromo-3,5-difluorobenzene 1-Bromo-4-fluoro-2-methoxybenzene
Molecular Weight (g/mol) 265.11 192.98 219.03
Density (g/cm³) ~1.4 (estimated) 1.686 1.5–1.6
Boiling Point (°C) ~250–270 (estimated) 140 220–230
Solubility Moderate in THF, DCM High in DCM, ethers High in ethanol, acetone

Key Observations:

  • The ethoxy groups in the target compound likely reduce volatility compared to non-ethoxylated analogs (e.g., 1-Bromo-3,5-difluorobenzene).
  • Fluorine and bromine substituents increase density due to higher atomic mass .

Table 3: Reaction Performance of Bromo-Fluoro-Aryl Compounds

Reaction Type This compound (Inferred) 1-Bromo-3,5-difluorobenzene 1-Bromo-4-ethoxy-2,3-difluorobenzene
Suzuki Coupling Moderate yield (steric hindrance) High yield (80–90%) Moderate yield (60–70%)
Heck Reaction Low efficiency (ortho-F hinders palladium) High efficiency Moderate efficiency
Electrophilic Substitution Directed by F (meta/para selectivity) Directed by Br and F Directed by F and OCH₂CH₃

Key Observations:

  • The ethoxy groups in the target compound may stabilize intermediates via resonance, but steric effects could limit coupling efficiencies .
  • Fluorine at position 2 likely deactivates the ring, reducing electrophilic substitution rates compared to analogs with fluorine at positions 3/5 .

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